molecular formula C9H7NO3 B12082369 4-Ethynyl-2-methoxy-1-nitrobenzene

4-Ethynyl-2-methoxy-1-nitrobenzene

Cat. No.: B12082369
M. Wt: 177.16 g/mol
InChI Key: XZGPCZCFHBTXCQ-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methoxy-1-nitrobenzene is an aromatic compound characterized by the presence of an ethynyl group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-methoxy-1-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-methoxyaniline to form 2-methoxy-1-nitrobenzene, followed by Sonogashira coupling with ethynyl derivatives to introduce the ethynyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-ethynyl-2-methoxybenzaldehyde.

    Reduction: Formation of 4-ethynyl-2-methoxyaniline.

    Substitution: Formation of halogenated derivatives such as 4-ethynyl-2-methoxy-1-bromobenzene.

Scientific Research Applications

4-Ethynyl-2-methoxy-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a probe in biochemical assays due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-methoxy-1-nitrobenzene involves interactions with various molecular targets:

    Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Pathways Involved: The compound can participate in redox cycling, leading to the generation of reactive oxygen species that can induce oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitro group.

    4-Ethynyl-2-methoxyaniline: Similar structure but with an amino group instead of a nitro group.

    4-Ethynyl-2-methoxy-1-bromobenzene: Similar structure but with a bromine atom instead of a nitro group.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

4-ethynyl-2-methoxy-1-nitrobenzene

InChI

InChI=1S/C9H7NO3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3

InChI Key

XZGPCZCFHBTXCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#C)[N+](=O)[O-]

Origin of Product

United States

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